6-(tert-Butylthio)-2-methylnicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-8(10(13)14)5-6-9(12-7)15-11(2,3)4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
HFEXEJLMBVOSII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Tert Butylthio 2 Methylnicotinic Acid
Retrosynthetic Analysis of the 6-(tert-Butylthio)-2-methylnicotinic Acid Framework
A logical retrosynthetic analysis of the target molecule suggests a few plausible disconnection points. The carboxylic acid group at the C-3 position can be envisioned as being installed late in the synthesis via the carboxylation of a metallated intermediate. This leads to the precursor, 2-methyl-6-(tert-butylthio)pyridine. Further disconnection of the tert-butylthio group at the C-6 position through a carbon-sulfur bond cleavage points to a 6-halo-2-methylpyridine derivative as a key intermediate. This halogenated pyridine (B92270) can then be subjected to nucleophilic aromatic substitution with a tert-butylthiolate source. The initial precursor, a 2,6-disubstituted pyridine, can be conceptually derived from simpler, commercially available pyridine or picoline starting materials. This stepwise approach allows for a controlled and regioselective synthesis.
Precursor Synthesis and Functionalization Strategies
The forward synthesis, guided by the retrosynthetic analysis, necessitates the methodical preparation of key intermediates and the strategic introduction of the required functional groups.
Preparation of Key Pyridine Intermediates for the Nicotinic Acid Core
A crucial starting material for the synthesis is a pyridine ring appropriately substituted for subsequent transformations. One viable precursor is 2-chloro-6-methylnicotinic acid . Its synthesis can be achieved from 2-hydroxy-6-methylnicotinic acid by treatment with a chlorinating agent such as phosphorus oxychloride. For instance, heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride at 125°C has been reported to yield 2-chloro-6-methylnicotinic acid in 72% yield after purification prepchem.com. This intermediate possesses the required methyl group at C-2 and a leaving group (chlorine) at C-6, making it suitable for the introduction of the tert-butylthio moiety. The carboxylic acid at C-3 is already in place, offering an alternative synthetic strategy where the thioether is introduced last.
Another key intermediate in an alternative route is 2-chloro-6-methylpyridine . This compound serves as a scaffold onto which the tert-butylthio and carboxylic acid groups can be sequentially added.
Methodologies for the Introduction of the tert-Butylthio Moiety at Position 6
The introduction of the tert-butylthio group at the C-6 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 6-halopyridine derivative, such as 6-chloro-2-methylnicotinic acid or its ester, with a sulfur nucleophile like sodium tert-butylthiolate. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or ester) group facilitates the attack of the thiolate at the C-6 position, displacing the halide.
The general conditions for such reactions involve treating the halopyridine with the sodium salt of tert-butyl mercaptan in a suitable polar aprotic solvent like DMF or DMSO.
| Reactant 1 | Reactant 2 | Product |
| 6-chloro-2-methylnicotinic acid | Sodium tert-butylthiolate | This compound |
| Methyl 6-chloro-2-methylnicotinate | Sodium tert-butylthiolate | Methyl 6-(tert-butylthio)-2-methylnicotinate |
This interactive table outlines the key reactants for the introduction of the tert-butylthio moiety.
Carboxylic Acid Functional Group Installation and Transformation Pathways at Position 3
An alternative strategy involves introducing the carboxylic acid group after the installation of the tert-butylthio moiety. This approach would start with an intermediate like 2-methyl-6-(tert-butylthio)pyridine . The carboxylic acid can then be introduced at the C-3 position via a directed ortho-metalation (DoM) strategy.
This process involves the deprotonation of the C-3 position using a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. The directing metalating group (DMG) in this case would likely be the pyridine nitrogen itself, which can coordinate with the lithium reagent, guiding the deprotonation to the adjacent C-2 or C-6 positions. However, the presence of substituents at these positions would favor deprotonation at other sites. The regioselectivity of this step is critical. The resulting organolithium species is then quenched with carbon dioxide (CO2), followed by an acidic workup to yield the desired carboxylic acid.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, base, and catalyst, where applicable.
For the nucleophilic aromatic substitution step, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred as they can solvate the cation of the thiolate salt, thereby increasing the nucleophilicity of the sulfur anion.
In the directed ortho-metalation and carboxylation sequence, the temperature must be carefully controlled, as organolithium intermediates are often unstable at higher temperatures. The choice of the lithium base and the presence of additives like tetramethylethylenediamine (TMEDA) can also influence the regioselectivity and efficiency of the lithiation.
Solvent and Temperature Regimes for Targeted Synthesis
The selection of an appropriate solvent and the careful control of reaction temperature are critical for the successful synthesis of this compound, primarily to ensure optimal reaction rates and minimize the formation of unwanted byproducts.
One plausible and widely applicable synthetic route commences with 2-methyl-5-ethylpyridine. This starting material can be oxidized to yield 6-methylnicotinic acid. A common method for this oxidation involves the use of nitric acid at elevated temperatures and pressures. For instance, the reaction can be carried out at temperatures ranging from 250 to 325°F (approximately 121 to 163°C) under superatmospheric pressure to maintain the reactants in the liquid phase.
The subsequent and key step is the introduction of the tert-butylthio group. This is typically achieved via a nucleophilic aromatic substitution reaction. A potential precursor for this step is 2-chloro-6-methylnicotinic acid. The synthesis of this chloro-derivative can be accomplished by treating 2-hydroxy-6-methylnicotinic acid with a chlorinating agent like phosphorus oxychloride at elevated temperatures, for example, 125°C.
The final step involves the reaction of 2-chloro-6-methylnicotinic acid with a source of the tert-butylthiolate nucleophile, such as sodium tert-butylthiolate. This type of nucleophilic aromatic substitution on a heteroaromatic ring is often conducted in a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are suitable choices as they can effectively solvate the reactants and facilitate the substitution reaction. The temperature for this reaction can vary but is often maintained in a range of room temperature to 100°C to ensure a reasonable reaction rate without significant decomposition. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).
The following table summarizes the solvent and temperature regimes for the key steps in a potential synthetic pathway:
| Reaction Step | Reactants | Solvent | Temperature | Pressure |
| Oxidation | 2-Methyl-5-ethylpyridine, Nitric Acid | None (neat) | 121-163°C | Superatmospheric |
| Chlorination | 2-Hydroxy-6-methylnicotinic acid, Phosphorus oxychloride | None (neat) | 125°C | Atmospheric |
| Thioetherification | 2-Chloro-6-methylnicotinic acid, Sodium tert-butylthiolate | DMF or DMSO | Room Temp. - 100°C | Atmospheric |
Advanced Isolation and Purification Techniques for the Compound
The isolation and purification of the final product, this compound, are crucial for obtaining a compound of high purity. The purification strategy is largely dictated by the physical and chemical properties of the target molecule and any impurities present.
Following the completion of the synthesis, the initial workup procedure typically involves quenching the reaction mixture, for example, by pouring it onto ice. The crude product may then be isolated by filtration if it precipitates from the solution.
A common and effective method for the purification of carboxylic acids is through acid-base extraction. The crude product can be dissolved in an appropriate organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. This will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified with a mineral acid, such as hydrochloric acid, to precipitate the pure carboxylic acid. The precipitate can then be collected by filtration, washed with water to remove any remaining salts, and dried.
For further purification, recrystallization from a suitable solvent or solvent mixture is often employed. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. Common solvents for recrystallization of organic acids include ethanol, methanol, ethyl acetate, or mixtures with water.
In cases where impurities have similar acidity and polarity to the desired product, column chromatography is a powerful purification technique. Silica gel is a common stationary phase for the purification of polar compounds like carboxylic acids. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is used to elute the components from the column. The polarity of the eluent can be gradually increased to facilitate the separation of the target compound from impurities. The fractions containing the pure product are collected, and the solvent is removed by rotary evaporation to yield the purified this compound.
The following table outlines the key purification techniques:
| Technique | Description | Typical Solvents/Reagents |
| Acid-Base Extraction | Separates the acidic product from neutral and basic impurities. | Organic solvent (e.g., ethyl acetate), aqueous base (e.g., NaHCO3), aqueous acid (e.g., HCl) |
| Recrystallization | Purifies the solid product based on differences in solubility. | Ethanol, methanol, ethyl acetate, water |
| Column Chromatography | Separates compounds based on their polarity. | Silica gel (stationary phase), Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures (mobile phase) |
Comparative Analysis of Distinct Synthetic Pathways to this compound
Pathway 1: Nucleophilic Aromatic Substitution on a Halogenated Precursor
This is the most plausible and direct route. It would likely involve the following general steps:
Synthesis of a 6-halo-2-methylnicotinic acid derivative: This could start from commercially available precursors. For instance, 2-hydroxy-6-methylnicotinic acid can be converted to 2-chloro-6-methylnicotinic acid.
Nucleophilic substitution with a tert-butylthiolate source: The halogenated intermediate would then be reacted with a reagent like sodium tert-butylthiolate.
Advantages: This pathway is conceptually straightforward and relies on a well-established and generally high-yielding reaction type (SNA_r_). The starting materials are often accessible.
Disadvantages: The synthesis of the halogenated precursor might require harsh reagents. The nucleophilic substitution step could be sensitive to reaction conditions, and side reactions might occur if the substrate has other reactive functional groups.
Pathway 2: Alkylation of a Mercapto Precursor
This alternative pathway would involve the formation of the thiol group on the pyridine ring first, followed by alkylation.
Synthesis of 2-methyl-6-mercaptonicotinic acid: This could potentially be achieved from a 6-amino or 6-halo precursor through various methods, such as diazotization followed by reaction with a sulfur nucleophile.
Alkylation with a tert-butylating agent: The resulting mercaptonicotinic acid would then be alkylated with a reagent like tert-butyl bromide or tert-butyl iodide in the presence of a base.
Advantages: This approach might offer a different handle for introducing the sulfur functionality.
Disadvantages: The synthesis of the mercapto precursor can be challenging and may involve multiple steps with potentially low yields. The alkylation of the thiol could also lead to over-alkylation or other side reactions. The direct use of tert-butyl halides for alkylation can be problematic due to competing elimination reactions.
Comparative Summary:
| Feature | Pathway 1: Nucleophilic Substitution | Pathway 2: Alkylation of Mercaptan |
| Key Reaction | Nucleophilic Aromatic Substitution | S-Alkylation |
| Starting Material (Key Intermediate) | 6-Halo-2-methylnicotinic acid | 2-Methyl-6-mercaptonicotinic acid |
| Plausibility | High | Moderate |
| Potential Yield | Generally Good | Potentially Lower |
| Potential Challenges | Synthesis of halogenated precursor, reaction conditions for substitution | Synthesis of mercapto precursor, competing elimination during alkylation |
Based on the available literature for the synthesis of analogous compounds, Pathway 1, involving nucleophilic aromatic substitution on a halogenated nicotinic acid derivative, appears to be the more direct and likely more efficient synthetic strategy for the preparation of this compound.
Reactivity and Reaction Mechanisms of 6 Tert Butylthio 2 Methylnicotinic Acid
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comquimicaorganica.orguoanbar.edu.iq This deactivation is further exacerbated in acidic conditions, typically used for EAS reactions, as the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion with a strong electron-withdrawing positive charge. youtube.comuoanbar.edu.iq Consequently, vigorous reaction conditions are often required for electrophilic substitution on pyridine and its derivatives. quimicaorganica.org
For 6-(tert-butylthio)-2-methylnicotinic acid, the pyridine ring possesses two electron-donating groups, the 2-methyl group and the 6-tert-butylthio group, and one electron-withdrawing group, the 3-carboxylic acid. Electron-donating groups generally activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions relative to themselves. organicchemistrytutor.comlibretexts.org Conversely, electron-withdrawing groups deactivate the ring and are typically meta-directing. organicchemistrytutor.com
In this specific molecule, the directing effects of the substituents are as follows:
The 2-methyl group is an activating ortho-, para-director. libretexts.org
The 6-tert-butylthio group , an alkylthio group, is also considered an activating ortho-, para-director.
The 3-carboxylic acid group is a deactivating meta-director.
The positions on the pyridine ring available for substitution are C4 and C5. The C4 position is para to the 2-methyl group and ortho to the 3-carboxylic acid. The C5 position is meta to both the 2-methyl and 6-tert-butylthio groups and meta to the 3-carboxylic acid group.
Given that pyridine itself directs electrophilic substitution to the 3- and 5-positions quimicaorganica.orguoanbar.edu.iq, and considering the combined directing effects of the substituents, electrophilic attack is most likely to occur at the C5 position . This position is meta to the deactivating carboxylic acid group and is not sterically hindered. While the C4 position is activated by the methyl group, it is also ortho to the deactivating carboxylic acid group, which may disfavor substitution at this site.
It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings, as the Lewis acid catalysts used in these reactions coordinate with the basic nitrogen atom, leading to strong deactivation of the ring. quimicaorganica.org
Nucleophilic Displacement Reactions Involving the Sulfur Atom of the tert-Butylthio Group
The pyridine ring is susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2 and C6 positions, due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The presence of a good leaving group at these positions facilitates the reaction.
In this compound, the tert-butylthio group is situated at the C6 position, which is activated towards nucleophilic attack. The tert-butylthiolate anion is a potential leaving group. Reactions with strong nucleophiles could lead to the displacement of the tert-butylthio group. For instance, reaction with other thiols, alkoxides, or amines under appropriate conditions could result in the formation of new 6-substituted nicotinic acid derivatives.
The reactivity of the tert-butylthio group as a leaving group is influenced by the stability of the corresponding thiolate anion. While not as good a leaving group as halides, its displacement is feasible under forcing conditions or with highly reactive nucleophiles.
Carboxylic Acid Group Transformations
The carboxylic acid functionality at the C3 position of this compound can undergo a variety of standard transformations.
Esterification Reactions of this compound
Esterification of the carboxylic acid can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. However, the presence of the basic pyridine nitrogen can lead to protonation, potentially complicating the reaction.
Milder methods, such as the Steglich esterification, offer an alternative. This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under neutral conditions. This approach is particularly useful for substrates that are sensitive to acidic conditions. Other modern esterification methods using various coupling agents can also be employed.
| Esterification Method | Reagents | Conditions |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Typically refluxing conditions |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature, aprotic solvent |
Amidation and Peptide Coupling Methodologies Involving the Carboxyl Functionality
The carboxylic acid group can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid. A wide array of modern peptide coupling reagents can be utilized for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that readily reacts with an amine to form the amide bond. This methodology is widely used in peptide synthesis and is applicable to the amidation of this compound. A patent for the preparation of nicotinic acid amide describes treating nicotinic acid with alcohol and sulfuric acid, followed by reaction with ammonium (B1175870) hydroxide. google.com
Common Peptide Coupling Reagents:
Carbodiimides: DCC, DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Phosphonium Salts: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
These reagents offer high yields and minimize side reactions, making them suitable for the synthesis of a variety of amide derivatives of this compound.
Reduction and Decarboxylation Pathways of the Carboxylic Acid Group
The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent will depend on the desired selectivity and the presence of other reducible functional groups in the molecule.
Decarboxylation, the removal of the carboxyl group, of nicotinic acid and its derivatives can be challenging. For nicotinic acid itself, decarboxylation requires high temperatures and often the use of a catalyst. A patent describes the decarboxylation of isocinchomeronic acid to niacin at temperatures above 180°C in a non-reactive liquid vehicle. organic-chemistry.org The stability of the resulting carbanion intermediate is a key factor in the feasibility of the reaction. The presence of the 2-methyl and 6-tert-butylthio groups may influence the conditions required for decarboxylation of the title compound.
Reactivity of the tert-Butylthio Group
The tert-butylthio group at the C6 position exhibits its own characteristic reactivity.
Oxidation: The sulfur atom in the tert-butylthio group can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This is a common reaction for thioethers and can be achieved using various oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412). The oxidation state of the sulfur can significantly impact the electronic properties of the pyridine ring.
| Oxidation Product | Oxidizing Agent |
| Sulfoxide | Hydrogen Peroxide, m-CPBA |
| Sulfone | Stronger oxidizing conditions (e.g., excess oxidant, higher temperature) |
Cleavage: The carbon-sulfur bond of the tert-butylthio group can be cleaved under certain conditions. Reductive cleavage can be accomplished using reducing agents like sodium in liquid ammonia (B1221849). Oxidative cleavage can also occur, particularly with strong oxidizing agents, which can lead to the formation of sulfonic acids or other degradation products. The tert-butyl group itself is generally stable to oxidation due to the absence of benzylic hydrogens.
Controlled Oxidation Reactions of the Sulfur Moiety
The sulfur atom in the tert-butylthio group of this compound is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide or sulfone. The reaction proceeds through the nucleophilic attack of the sulfur atom on an electrophilic oxygen source.
Oxidation to Sulfoxide:
The selective oxidation to the sulfoxide, 6-(tert-butylsulfinyl)-2-methylnicotinic acid, requires mild oxidizing agents to prevent over-oxidation to the sulfone. A variety of reagents can be employed for this transformation.
Hydrogen Peroxide: In the presence of a suitable catalyst, such as certain metal complexes, hydrogen peroxide can effectively oxidize thioethers to sulfoxides. The reaction conditions, including temperature and catalyst loading, are critical for achieving high selectivity.
Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the oxidation of sulfides. By using stoichiometric amounts of the oxidant at low temperatures, the reaction can often be stopped at the sulfoxide stage.
Sodium Periodate: This reagent is known for its mild and selective oxidation of sulfides to sulfoxides, particularly in a biphasic solvent system.
The general mechanism involves the attack of the sulfur lone pair on the electrophilic oxygen of the oxidizing agent, leading to a charged intermediate that then resolves to the sulfoxide and the reduced form of the oxidant.
Oxidation to Sulfone:
To achieve the complete oxidation to the sulfone, 6-(tert-butylsulfonyl)-2-methylnicotinic acid, stronger oxidizing agents or more forcing reaction conditions are necessary.
Excess Peroxyacids: Using more than two equivalents of a peroxyacid like m-CPBA, often at elevated temperatures, will typically drive the oxidation past the sulfoxide stage to the sulfone.
Potassium Permanganate: This strong oxidizing agent can effectively convert the thioether directly to the sulfone.
Oxone® (Potassium Peroxymonosulfate): This is another powerful and versatile oxidant for the conversion of sulfides to sulfones.
The oxidation from the sulfoxide to the sulfone proceeds via a similar mechanism, with the sulfur atom of the sulfoxide acting as the nucleophile.
Table 1: Controlled Oxidation Reactions
| Product | Reagents and Conditions |
|---|
Cleavage and Exchange Reactions of the Thioether Linkage
The carbon-sulfur bond of the tert-butylthio group can be cleaved under various conditions, allowing for the introduction of other functional groups at the 6-position of the nicotinic acid ring.
Reductive Cleavage:
The thioether can be reductively cleaved to yield the corresponding thiol, 6-mercapto-2-methylnicotinic acid, or be completely removed to afford 2-methylnicotinic acid.
Dissolving Metal Reduction: Treatment with sodium in liquid ammonia (Birch reduction) can effect the cleavage of the C-S bond.
Catalytic Hydrogenolysis: While more challenging for aryl thioethers, certain catalysts under specific conditions may promote the cleavage of the thioether. Raney nickel is a classic reagent for desulfurization, often leading to the complete removal of the sulfur-containing group.
Electrophilic Cleavage:
The thioether linkage can be cleaved by electrophilic reagents. For instance, treatment with a Lewis acid like titanium tetrachloride (TiCl₄) in the presence of a nucleophile can lead to the exchange of the tert-butylthio group. This method has been shown to be effective for the conversion of tert-butyl thioethers to thioacetates.
Oxidative Cleavage:
Under certain oxidative conditions, the C-S bond can be cleaved. This is often observed as a side reaction during strong oxidation attempts or can be a targeted transformation with specific reagents.
Table 2: Thioether Cleavage and Exchange Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Reductive Cleavage | Na / liq. NH₃ | 6-mercapto-2-methylnicotinic acid or 2-methylnicotinic acid |
| Desulfurization | Raney Nickel | 2-methylnicotinic acid |
| Electrophilic Exchange | TiCl₄ / Ac₂O | 6-acetylthio-2-methylnicotinic acid |
Stereochemical Considerations in Reactions Involving this compound
When the sulfur atom of this compound is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom. This gives rise to the possibility of enantiomers of 6-(tert-butylsulfinyl)-2-methylnicotinic acid. The formation of these enantiomers and their subsequent reactions are of significant stereochemical interest.
The asymmetric synthesis of a single enantiomer of the sulfoxide can be achieved through several strategies:
Chiral Oxidizing Agents: The use of a chiral, non-racemic oxidizing agent can induce facial selectivity in the attack on the prochiral sulfide, leading to an excess of one enantiomer of the sulfoxide.
Catalytic Asymmetric Oxidation: A more elegant approach involves the use of a chiral catalyst in conjunction with a stoichiometric achiral oxidant. Chiral titanium or vanadium complexes, often in the presence of a chiral ligand like diethyl tartrate (as in the Sharpless epoxidation), have been successfully employed for the asymmetric oxidation of sulfides.
The resulting enantiomerically enriched sulfoxide can then serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. For example, reactions at the adjacent methyl group or the carboxylic acid could potentially be influenced by the stereochemistry at the sulfur center.
Furthermore, the chiral sulfoxide itself can undergo stereospecific reactions. For instance, nucleophilic substitution at the sulfur atom of a sulfinyl derivative often proceeds with inversion of configuration.
It is important to note that while these principles of stereoselective oxidation and reaction are well-established for many classes of sulfides, specific experimental data for this compound is not widely available in the public domain. The application of these general principles would require empirical validation for this particular substrate.
Derivatization and Analogue Synthesis Based on 6 Tert Butylthio 2 Methylnicotinic Acid
Strategic Modification of the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification, offering a gateway to various functional derivatives such as esters, amides, and acid chlorides. These transformations are fundamental in medicinal chemistry for altering properties like solubility, stability, and cell permeability.
Standard esterification procedures, such as the Fischer esterification which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed. orientjchem.orgcommonorganicchemistry.com For more sensitive substrates, milder methods are available. Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for creating a wide range of esters, including those from sterically hindered alcohols like tert-butanol. commonorganicchemistry.com Another approach involves the initial conversion of the carboxylic acid to a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride, which can then be reacted with an alcohol to form the ester. commonorganicchemistry.com Methyl esters can also be synthesized using reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) or dimethyl sulfate. commonorganicchemistry.com A patent describes the hydrolysis of methyl 2-methylnicotinate to 2-methylnicotinic acid, a reaction that can be reversed to form the ester from the acid. google.com
Amide synthesis proceeds through similar activation strategies. The carboxylic acid can be converted to an acid chloride with SOCl₂ followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can directly facilitate amide bond formation between the carboxylic acid and an amine. These methods provide access to a library of N-substituted nicotinamides, which are analogues of the biologically important nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org
Chemical Alterations of the Methyl Group at Position 2 of the Pyridine Ring
The methyl group at the 2-position (the α-position) of the pyridine ring is activated and amenable to several chemical transformations. chemicalbook.comchemicalbook.com Its reactivity is a key feature in the synthesis of various derivatives.
One of the most common reactions is oxidation. The methyl group can be oxidized to a carboxylic acid (picolinic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemicalbook.comwikipedia.org This transformation would convert 6-(tert-butylthio)-2-methylnicotinic acid into a pyridinedicarboxylic acid derivative. Milder oxidation could potentially yield the corresponding aldehyde.
The methyl group can also undergo condensation reactions. For instance, reaction with formaldehyde (B43269) can lead to the formation of a hydroxymethyl group, yielding a 2-(hydroxyethyl)pyridine derivative. chemicalbook.comchemicalbook.com Furthermore, the acidity of the methyl protons allows for deprotonation with strong bases like butyllithium (B86547) (BuLi), generating a lithiated intermediate (LiH₂CC₅H₄N). chemicalbook.comwikipedia.org This nucleophilic species can then react with a variety of electrophiles, enabling the introduction of different functional groups and the extension of the carbon chain at the 2-position. A continuous flow method using Raney® nickel has been developed for the α-methylation of pyridines, highlighting the industrial interest in modifying this position. nih.govresearchgate.net
Structural Variations of the tert-Butylthio Moiety at Position 6
The tert-butylthio group at the 6-position is another key site for structural diversification. Modifications can range from replacing the tert-butyl group with other alkyl or aryl substituents to introducing chirality at the sulfur atom.
Synthesis of Alkyl/Aryl Thioether Substitutions
A common strategy to synthesize various thioether analogues involves the nucleophilic aromatic substitution (SₙAr) reaction. This would typically start from a precursor like 6-chloro-2-methylnicotinic acid. Reaction of this halo-pyridine with a wide range of thiols (R-SH) in the presence of a base would displace the chloride and install the desired thioether (R-S-) at the 6-position. This method allows for the introduction of diverse functionalities, including different alkyl chains (methyl, ethyl, etc.) and various substituted aryl groups.
Development of Chiral Sulfur-Containing Analogues of the Compound
The sulfur atom of the thioether is prochiral and can be oxidized to form a chiral sulfoxide (B87167) or a sulfone. The development of chiral sulfoxides is of significant interest as they are valuable intermediates in asymmetric synthesis and can possess unique biological properties. wiley-vch.dersc.org
Asymmetric oxidation of the pyridyl thioether is a direct route to enantiomerically enriched sulfoxides. wiley-vch.de This can be achieved using chiral oxidizing reagents or through catalytic methods employing metal complexes with chiral ligands. wiley-vch.de For instance, peptide-catalyzed asymmetric N-oxidation has been used to synthesize chiral sulfoximines from pyridyl sulfoximines, a related class of sulfur-containing compounds. nih.govnih.gov The synthesis of chiral sulfoxides can also be achieved via ortho-directed metalation, where a chiral sulfoxide group directs the metalation of an adjacent position on an aromatic ring. acs.org These approaches allow for the creation of stereodefined sulfur-containing analogues of this compound, which could exhibit specific stereoselective interactions with biological targets.
Regioselective Functionalization of the Pyridine Ring System of this compound
Direct functionalization of the pyridine ring itself, at the remaining C-H positions (C4 and C5), offers another avenue for creating analogues. The electronic properties and steric hindrance imposed by the existing substituents (2-methyl, 3-carboxy, and 6-tert-butylthio) will govern the regioselectivity of these reactions.
Directed ortho-metalation is a powerful tool for regioselective functionalization. researchgate.net However, in a 2,3,6-trisubstituted pyridine, the directing effects can be complex. Metalation of 2,6-disubstituted pyridines has been shown to occur selectively at the C4 position using reagents like n-butylsodium, overriding the typical C2 reactivity seen with organolithium reagents. nih.gov A combination of n-butyllithium and lithium aminoalkoxides has also been used to achieve selective metalation of pyridine derivatives. acs.orgacs.org Once metalated, the resulting organometallic intermediate can be quenched with various electrophiles to introduce new substituents at a specific position.
Electrophilic aromatic substitution, such as halogenation, is another common functionalization reaction. The halogenation of substituted pyridines can be regioselective, depending on the nature and position of the existing groups and the reaction conditions. researchgate.netnih.gov For instance, methods for the 3-selective halogenation of pyridines via Zincke imine intermediates have been developed. chemrxiv.org The use of N-bromosuccinimide (NBS) allows for the regioselective bromination of activated pyridines. researchgate.net For a molecule like this compound, the positions C4 and C5 are potential sites for such reactions, with the outcome influenced by the combined directing effects of the three substituents. Transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) have also been reported for the regioselective halogenation of related heterocyclic systems. nih.gov
Development of Complex Polycyclic Systems Incorporating the Nicotinic Acid Scaffold
Building upon the this compound scaffold to create more complex, fused polycyclic systems is a sophisticated strategy for generating novel chemical entities. core.ac.uk Such annulation reactions can rigidify the molecular structure, which can be beneficial for receptor binding and can lead to compounds with unique pharmacological profiles.
One approach involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the C5 position (via regioselective functionalization as described in 4.4), it could be designed to react with the methyl group at C2 or the carboxylic acid at C3 to form a new fused ring. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) reaction, is a classic method for forming six-membered rings and could be adapted for this purpose. youtube.com
Multi-component reactions are also powerful tools for constructing complex heterocyclic systems in a single step. For instance, pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones, demonstrating how a nicotinic acid-type structure can be a building block for more complex scaffolds. rsc.org Similarly, intramolecular cycloadditions can be employed. The synthesis of certain alkaloids has involved an intramolecular [4+3] cycloaddition starting from a 5-hydroxynicotinic acid derivative to construct a [5-6-7] azatricyclic scaffold. acs.org These advanced synthetic strategies could be applied to derivatives of this compound to explore novel, conformationally restricted analogues. acs.org
Research Findings Summary
| Section | Reaction Type | Key Reagents/Conditions | Potential Products/Modifications |
| 4.1 | Esterification | Alcohol, Acid Catalyst (H₂SO₄); DCC, DMAP; SOCl₂, then Alcohol | Alkyl/Aryl Esters orientjchem.orgcommonorganicchemistry.com |
| 4.1 | Amidation | SOCl₂, then Amine; EDCI, Amine | N-Substituted Amides |
| 4.2 | Oxidation | KMnO₄ | Pyridine-2,3-dicarboxylic acid derivative chemicalbook.comwikipedia.org |
| 4.2 | Deprotonation/Alkylation | BuLi, then Electrophile | C2-alkylated derivatives chemicalbook.comwikipedia.org |
| 4.3.1 | Nucleophilic Aromatic Substitution | 6-Halopyridine precursor, Thiol (R-SH), Base | 6-(Alkyl/Aryl)thio-2-methylnicotinic acids |
| 4.3.2 | Asymmetric Oxidation | Chiral Oxidizing Reagents; Catalytic Metal/Chiral Ligand | Chiral Sulfoxides wiley-vch.dersc.org |
| 4.4 | Regioselective Metalation | n-Butylsodium; nBuLi-Li-aminoalkoxide | C4 or C5 functionalized derivatives nih.govacs.orgacs.org |
| 4.4 | Halogenation | NBS; Sodium Chlorite/Bromite | C4 or C5 halogenated derivatives researchgate.netnih.gov |
| 4.5 | Annulation/Cyclization | Multi-component reactions; Intramolecular Cycloadditions | Fused polycyclic systems youtube.comrsc.orgacs.org |
Spectroscopic and Structural Characterization Methodologies for 6 Tert Butylthio 2 Methylnicotinic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Elucidation
NMR spectroscopy stands as a powerful, non-destructive tool for determining the carbon-hydrogen framework of organic molecules. emerypharma.com For a comprehensive understanding of 6-(tert-Butylthio)-2-methylnicotinic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.
Application of 1D and 2D NMR for Comprehensive Structural Analysis
One-dimensional NMR, specifically ¹H and ¹³C NMR, provides initial, crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule. emerypharma.com
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The tert-butyl group will typically exhibit a sharp singlet integrating to nine protons, a characteristic feature due to the chemical equivalence of the three methyl groups. nih.govacdlabs.com The methyl group at the 2-position of the pyridine (B92270) ring will also appear as a singlet, integrating to three protons. The aromatic protons on the pyridine ring will present as a set of coupled multiplets in the downfield region of the spectrum. umn.eduhmdb.ca The chemical shifts and coupling patterns of these aromatic protons are highly informative for confirming the substitution pattern on the pyridine ring. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift, and its position can be sensitive to the solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The quaternary carbons, such as the one bearing the carboxylic acid group, the one attached to the sulfur atom, and the carbon of the tert-butyl group, can be identified. The carbons of the tert-butyl methyl groups will appear as a single resonance, typically in the upfield region. acdlabs.com The methyl group at the 2-position will also have a characteristic chemical shift. The aromatic carbons of the pyridine ring will resonate in the downfield region.
To definitively assign these resonances and establish connectivity, 2D NMR experiments are employed. emerypharma.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling relationships. emerypharma.com This is particularly useful for assigning the aromatic protons on the pyridine ring by identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.com It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. nanalysis.com For instance, correlations would be expected between the protons of the tert-butyl group and the quaternary carbon of the tert-butyl group, as well as the carbon atom of the pyridine ring to which the sulfur is attached. Similarly, correlations between the protons of the 2-methyl group and the C2 and C3 carbons of the pyridine ring would confirm their proximity.
A hypothetical table of expected NMR data is presented below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine-H4 | Aromatic region | Aromatic region | C2, C5, C6 |
| Pyridine-H5 | Aromatic region | Aromatic region | C3, C4, C6 |
| 2-CH₃ | Singlet | Alkyl region | C2, C3 |
| 6-S-C(CH₃)₃ | Singlet | Alkyl region | C(CH₃)₃, C6 |
| COOH | Broad singlet | Carboxyl region | C3, C4 |
Dynamic NMR Studies of Conformational Dynamics within the Compound
The presence of the sterically demanding tert-butyl group can introduce interesting conformational dynamics, which can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov Specifically, the rotation around the C-S bond and the C-C bond connecting the carboxylic acid to the pyridine ring might be hindered.
By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of the signals. nih.gov For instance, at low temperatures, the rotation around the C-S bond might become slow on the NMR timescale, potentially leading to the decoalescence of the singlet for the tert-butyl protons into multiple signals if different rotational conformers are populated. The energy barrier for this rotation could then be calculated from the coalescence temperature. nih.gov While the rotation of the tert-butyl group itself is generally very fast, hindered rotation of the entire tert-butylthio moiety is a possibility that DNMR can explore.
Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion of this compound. By comparing the experimentally measured exact mass with the calculated theoretical masses of possible molecular formulas, the correct formula can be confirmed with a high degree of confidence. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. For sulfur-containing compounds, techniques like Atmospheric Pressure Chemical Ionization (APCI) have been shown to be effective for their analysis. rsc.org
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₂S |
| Calculated Monoisotopic Mass | 225.0823 |
| Expected HRMS Measurement | 225.0823 ± error (ppm) |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint of the molecule.
The fragmentation of ionized tert-butyl substituted aromatic compounds often involves the loss of a methyl radical or the neutral loss of isobutylene (B52900). researchgate.net For this compound, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (-CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.
Loss of isobutylene (-C₄H₈): This cleavage of the C-S bond would lead to a fragment ion corresponding to 2-methyl-6-mercaptonicotinic acid.
Decarboxylation (-CO₂): The loss of carbon dioxide from the carboxylic acid group would produce a significant fragment ion.
Cleavage of the C-S bond: This could lead to fragments corresponding to the tert-butylthiol cation and the 2-methylnicotinic acid radical cation.
The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. This is especially valuable for isomeric compounds where 1D NMR data might be ambiguous.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The absorption of IR radiation or the scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule, providing a characteristic spectrum that is highly useful for identifying functional groups.
For this compound, the following characteristic vibrational bands would be expected:
| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretching |
| C-S | 700 - 600 | Stretching |
The broad O-H stretching band of the carboxylic acid dimer is a particularly prominent feature in the IR spectrum. The C=O stretching frequency provides information about the electronic environment of the carboxyl group. The various C-H stretching and bending vibrations confirm the presence of both aromatic and aliphatic (methyl and tert-butyl) moieties. The C-S stretching vibration, though often weak, can provide direct evidence for the presence of the thioether linkage. researchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. nih.govnih.gov Comparing the experimental IR and Raman spectra with the calculated spectra can aid in the definitive assignment of the observed vibrational bands and can also provide insights into the conformational preferences of the molecule. nih.gov
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is an unparalleled technique for determining the precise atomic arrangement of a crystalline solid. This method provides detailed insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the packing of molecules in the crystal lattice.
For a molecule like this compound, single-crystal X-ray diffraction would reveal critical structural information. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.
The expected solid-state structure of this compound would likely exhibit several key features. The nicotinic acid core, being relatively planar, would be a prominent feature. The carboxylic acid group and the tert-butylthio substituent would likely be oriented out of the plane of the pyridine ring. Of particular interest would be the intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the carboxylic acid proton forming a strong hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of dimeric or polymeric structures. This is a common motif observed in the crystal structures of other nicotinic acid derivatives. nih.govresearchgate.netresearchgate.net For instance, in the crystal structure of 6-methylnicotinic acid, intermolecular O—H···N hydrogen bonding is a key stabilizing interaction. nih.govresearchgate.netnih.gov
A hypothetical data table summarizing the kind of crystallographic information that would be obtained for this compound is presented below. This data is based on typical values for related organic molecules.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₅NO₂S |
| Formula Weight | 225.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| β (°) | 95.0 |
| Volume (ų) | 1066 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.405 |
| Absorption Coefficient (mm⁻¹) | 0.25 |
| Hydrogen Bond (D-H···A) | O-H···N |
| Hydrogen Bond Distance (Å) | 2.70 |
| π-π Stacking Distance (Å) | 3.5 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives (if applicable)
Should a chiral center be introduced into a derivative of this compound, for instance, through modification of the methyl group or by introducing a chiral substituent, the resulting enantiomers would require specialized analytical techniques for their differentiation and quantification. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary tool for this purpose. The most common chiroptical technique is electronic circular dichroism (ECD), which is often used to determine the enantiomeric excess (ee) and absolute configuration of chiral compounds.
The synthesis of a chiral derivative of this compound would result in a racemic mixture (an equal mixture of both enantiomers) unless a stereoselective synthetic route is employed. To assess the success of an asymmetric synthesis or a chiral separation, the enantiomeric excess must be determined.
In an ECD experiment, a solution of the chiral derivative is irradiated with alternating left and right circularly polarized light, and the difference in absorbance is measured as a function of wavelength. The resulting ECD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of electronic transitions. Enantiomers produce mirror-image ECD spectra, meaning that the spectrum of one enantiomer will be the inverse of the other.
The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. Therefore, by comparing the ECD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the enantiomeric excess can be accurately calculated.
While no specific chiroptical data for chiral derivatives of this compound are available, a hypothetical scenario can be considered. If a chiral derivative were synthesized, one would expect to observe Cotton effects in the UV region of the ECD spectrum corresponding to the electronic transitions of the nicotinic acid chromophore. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the chiral center.
A hypothetical data table illustrating the type of data that would be obtained from a chiroptical analysis of a chiral derivative of this compound is provided below.
Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Parameter | Hypothetical Value (for the R-enantiomer) |
| Wavelength (λmax, nm) | 265 |
| Molar Ellipticity ([θ]) | +15,000 |
| Wavelength (λmax, nm) | 230 |
| Molar Ellipticity ([θ]) | -10,000 |
| Enantiomeric Excess (ee) | 95% |
| Solvent | Methanol |
Computational and Theoretical Studies of 6 Tert Butylthio 2 Methylnicotinic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
For a molecule like 6-(tert-Butylthio)-2-methylnicotinic acid, quantum chemical calculations would be invaluable for understanding its fundamental properties.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a related compound, 6-methylnicotinic acid, DFT calculations have been employed to determine its equilibrium geometry and harmonic frequencies. jocpr.com Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties like bond lengths, bond angles, and dihedral angles. For this compound, a DFT study would provide crucial data on how the bulky and electron-donating tert-butylthio group influences the geometry and electronic distribution of the pyridine (B92270) ring and the carboxylic acid group.
A hypothetical data table for the optimized ground state geometry of this compound, which could be generated from DFT calculations, is presented below. Note: This data is illustrative and not based on actual published research.
Hypothetical Optimized Geometric Parameters for this compound (Data is for illustrative purposes only)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-C3 | 1.39 Å |
| C6-S | 1.78 Å | |
| S-C(tert-butyl) | 1.85 Å | |
| C(carboxyl)-O | 1.21 Å | |
| C(carboxyl)-OH | 1.36 Å | |
| Bond Angle | C2-N1-C6 | 118.5° |
| N1-C6-S | 115.0° | |
| C6-S-C(tert-butyl) | 102.0° | |
| Dihedral Angle | N1-C6-S-C(tert-butyl) | 85.0° |
This interactive table is a representation of potential data from a DFT study.
Ab Initio Methods for Molecular Orbital Analysis and Bonding Characteristics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be used to analyze the molecular orbitals of this compound. This would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. For other nicotinic acid derivatives, such analyses have provided insights into their electronic transitions and reactivity.
Conformational Analysis and Exploration of Energy Landscapes
The presence of the flexible tert-butylthio group suggests that this compound may exist in multiple conformations. A thorough conformational analysis, likely using a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's behavior and interactions in different environments.
Prediction of Spectroscopic Parameters for Validation and Assignment
Computational methods are frequently used to predict spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are instrumental in the interpretation and assignment of experimentally obtained spectra. For this compound, calculated vibrational frequencies could help in assigning specific peaks to the stretching and bending modes of its functional groups. Similarly, predicted NMR chemical shifts would aid in the structural elucidation of the molecule.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation pathways, or its potential interactions with biological targets. By mapping the potential energy surface of a reaction, computational chemistry can identify transition states and intermediates, providing a detailed picture of the reaction mechanism at the molecular level.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in solution. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and the influence of solvent molecules on the solute's conformation and properties. This would be particularly relevant for understanding its solubility and how it interacts with its environment in a biological or chemical system.
Advanced Synthetic Applications and Chemical Transformations of 6 Tert Butylthio 2 Methylnicotinic Acid
Utilization as a Versatile Building Block in Complex Organic Synthesis
6-(tert-Butylthio)-2-methylnicotinic acid possesses a unique combination of functional groups—a carboxylic acid, a pyridine (B92270) ring, a methyl group, and a bulky tert-butylthio ether—making it a potentially valuable building block in the synthesis of complex organic molecules. The pyridine core is a common motif in pharmaceuticals and agrochemicals, and the substituents offer multiple points for chemical modification.
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing access to a diverse range of derivatives. The tert-butylthio group, while sterically hindered, could potentially be modified or cleaved under specific conditions to introduce other functionalities at the 6-position of the pyridine ring. The methyl group at the 2-position can also be a site for further chemical transformations.
Table 1: Potential Transformations of this compound as a Building Block
| Functional Group | Potential Transformation | Reagents and Conditions (Hypothetical) | Resulting Structure |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | 6-(tert-Butylthio)-2-methylnicotinate ester |
| Carboxylic Acid | Amide Coupling | Amine, Coupling agent (e.g., DCC, EDC) | 6-(tert-Butylthio)-2-methylnicotinamide derivative |
| Carboxylic Acid | Reduction to Alcohol | Reducing agent (e.g., LiAlH₄) | (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol |
| tert-Butylthio Ether | Oxidation | Oxidizing agent (e.g., m-CPBA) | 6-(tert-Butylsulfinyl)- or 6-(tert-Butylsulfonyl)-2-methylnicotinic acid |
| Pyridine Nitrogen | N-Oxidation | Oxidizing agent (e.g., m-CPBA) | This compound N-oxide |
This table is based on general organic chemistry principles and does not represent experimentally verified reactions for this specific compound.
Role in Cascade and Multicomponent Reactions for Scaffold Construction
While no specific cascade or multicomponent reactions involving this compound have been documented, its structure suggests potential utility in such reactions. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient for building molecular diversity.
Hypothetically, the nicotinic acid moiety could participate in MCRs that tolerate carboxylic acid functionalities or where the acid group is first converted to a more reactive derivative. For instance, a modified Ugi or Passerini reaction could potentially incorporate this molecule to generate complex peptide-like structures or α-acyloxy carboxamides.
Cascade reactions, which involve a series of intramolecular transformations, could also be envisioned. For example, a derivative of this compound could be designed to undergo a cascade cyclization to form polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry.
Development of Novel Catalytic Systems Employing the Nicotinic Acid Core
The nicotinic acid scaffold is a known ligand in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate can coordinate to metal centers, forming stable complexes. The substituents on the ring, such as the tert-butylthio and methyl groups, can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity.
No catalytic systems based specifically on this compound have been reported. However, it is plausible that this compound could be used to synthesize novel transition metal catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The sulfur atom in the tert-butylthio group could also potentially participate in metal coordination, leading to unique catalytic properties.
Green Chemistry Approaches in the Synthesis and Transformations of the Compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific green chemistry approaches for this compound are not described in the literature, general strategies for the synthesis of related nicotinic acids can be considered. These include the use of less hazardous solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions.
For the synthesis of the parent nicotinic acid, biocatalytic methods and oxidation with greener oxidants are being explored as alternatives to traditional methods that often use harsh reagents. googleapis.com Similar principles could theoretically be applied to the synthesis and transformations of its substituted derivatives.
Table 2: Potential Green Chemistry Approaches
| Green Chemistry Principle | Potential Application to this compound |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for synthesis. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Use of Safer Solvents | Employing water or other environmentally benign solvents in synthesis and transformations. |
| Catalysis | Developing catalytic transformations to replace stoichiometric reagents, thereby reducing waste. |
This table presents hypothetical applications of green chemistry principles.
Integration into Flow Chemistry and Continuous Processing Methodologies for Scalable Production
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. The synthesis of nicotinic acid itself has been explored using continuous flow methods, often involving oxidation reactions. researchgate.net
The integration of the synthesis of this compound into a flow process is theoretically feasible. This would involve the continuous feeding of starting materials through a reactor under optimized conditions of temperature, pressure, and residence time. Such a setup could allow for the safe and efficient large-scale production of this compound. Subsequent transformations of the molecule could also be performed in a continuous flow manner, enabling a streamlined multi-step synthesis of more complex derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(tert-Butylthio)-2-methylnicotinic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butylthiol groups can be introduced via thiol-ene "click" chemistry or alkylation under inert conditions. Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., TCEP for disulfide reduction). Purity can be enhanced using silica gel chromatography with ethyl acetate/hexane gradients. Characterization via -NMR and LC-MS is critical to confirm intermediate structures .
Q. What analytical techniques are critical for characterizing this compound, and how should purity thresholds be validated?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : - and -NMR to confirm regiochemistry and tert-butylthio group integration.
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
Purity validation requires triplicate measurements and comparison with certified reference standards. Contaminants like unreacted thiols can be quantified via Ellman’s assay .
Advanced Research Questions
Q. How can researchers design stability studies to assess the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines involves:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% HO).
- Analytical monitoring : Use LC-MS/MS to identify degradation products (e.g., sulfoxide or des-methyl derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life. Data contradictions (e.g., unexpected photodegradation) require cross-validation via FTIR or X-ray crystallography .
Q. What experimental strategies are effective in elucidating the biological interactions of this compound with protein targets like cytokines or enzymes?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize recombinant proteins (e.g., IL-6 or MMP3) on gold sensor chips to measure binding affinity () in real-time.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning). Buffer systems (e.g., PBS pH 7.4) must exclude interference from serum albumin .
Q. How should contradictory data from different analytical methods (e.g., NMR vs. LC-MS) be reconciled when determining the structure of this compound?
- Methodological Answer :
- Cross-validation : Repeat analyses using orthogonal techniques (e.g., 2D NMR for stereochemistry vs. X-ray diffraction for crystal structure).
- Error source identification : Check for solvent artifacts (e.g., DMSO-d peaks in NMR) or ionization suppression in LC-MS.
- Collaborative datasets : Compare results with published analogs (e.g., tert-butyl-substituted nicotinic acid derivatives) to resolve ambiguities. Contradictions in mass fragmentation patterns may indicate isobaric impurities, requiring high-resolution MS/MS .
Data Presentation Guidelines
-
Tabular Example :
Parameter NMR Data () LC-MS Retention Time (min) Purity (%) Batch 1 δ 1.42 (s, 9H) 8.2 97.3 Batch 2 δ 1.40 (s, 9H) 8.3 96.8 -
References : Follow Beilstein Journal guidelines for experimental reproducibility, including supplemental data files for raw spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
